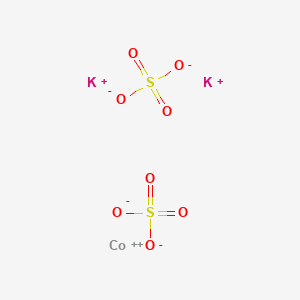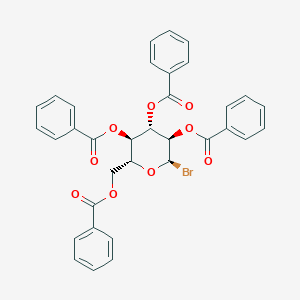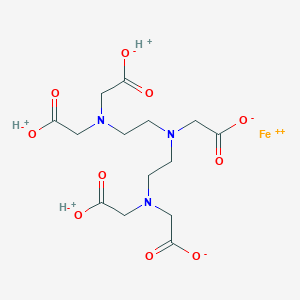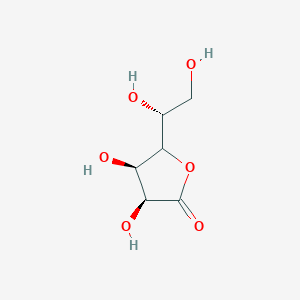
N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Übersicht
Beschreibung
“N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is a chemical compound . It is used in laboratory chemicals . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Molecular Structure Analysis
The molecular formula of “N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is C14H15NO3S . Its molecular weight is 277.34 g/mol .Physical And Chemical Properties Analysis
“N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is a solid at room temperature . Its molecular weight is 277.34 g/mol .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) investigated the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it valuable for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure Analysis
Rodrigues et al. (2015) focused on the crystal structures of benzenesulfonamide derivatives. They discovered that these compounds form two-dimensional and three-dimensional architectures through specific intermolecular interactions. This information is crucial for understanding the chemical properties and potential applications of these compounds (Rodrigues et al., 2015).
Enzyme Inhibition Studies
A study by Di Fiore et al. (2011) revealed that N-substituted benzenesulfonamides, including compounds with N-methoxy moieties, act as carbonic anhydrase inhibitors (CAIs). These findings are significant in understanding the role of such compounds in biological systems and potential therapeutic applications (Di Fiore et al., 2011).
Synthesis and Bioactivity
Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity and tumor specificity. Some derivatives exhibited significant cytotoxic activities, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
Antibacterial Applications
Abbasi et al. (2019) synthesized a new series of benzenesulfonamides and tested their biofilm inhibitory action against Escherichia coli. Their study highlighted the potential of these compounds as antibacterial agents (Abbasi et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSZUJMKFNFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989747 | |
| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
CAS RN |
6964-02-9 | |
| Record name | MLS002693568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)










acetic acid](/img/structure/B85405.png)
